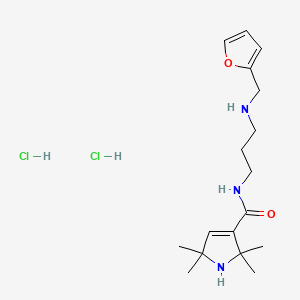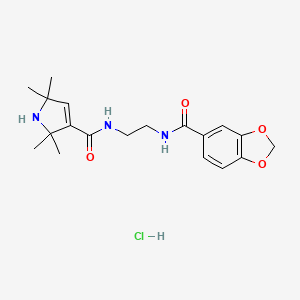
Makulavamine J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Makulavamine J is a bioactive compound derived from marine sponges, specifically from the genus Zyzzya. It belongs to the pyrrolo[4,3,2-de]quinoline family, which is known for its potent anticancer properties. This compound has shown significant activity against various cancer cell lines, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Makulavamine J involves multiple steps, starting with the construction of the pyrrolo[4,3,2-de]quinoline core. This is typically achieved through a series of cyclization reactions. The key steps include:
Formation of the Pyrrole Ring: This is usually done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclization to Form the Quinoline Core: This step often involves the use of Lewis acids like aluminum chloride to facilitate the cyclization process.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its bioactivity.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more scalable and cost-effective. This includes the use of biocatalysts and flow chemistry techniques to streamline the production process .
化学反応の分析
Types of Reactions
Makulavamine J undergoes several types of chemical reactions, including:
Oxidation: This reaction is often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride are used to reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions are employed to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties. These derivatives are often tested for their efficacy against different cancer cell lines .
科学的研究の応用
Makulavamine J has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrrolo[4,3,2-de]quinoline derivatives.
Biology: The compound is used to study the biological pathways involved in cancer cell proliferation and apoptosis.
Medicine: this compound is being investigated as a potential anticancer agent, with studies showing its efficacy against various cancer cell lines.
作用機序
Makulavamine J exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to disrupt the mitochondrial membrane potential, further promoting cell death .
類似化合物との比較
Similar Compounds
Lamellarins D, M, K: These compounds also belong to the pyrrolo[4,3,2-de]quinoline family and exhibit similar anticancer properties.
Aspergiolide B: Another marine-derived compound with potent anticancer activity.
Fradimycin B: Known for its antimicrobial and anticancer properties.
Uniqueness of Makulavamine J
What sets this compound apart from these similar compounds is its higher potency and selectivity towards certain cancer cell lines. Studies have shown that this compound has a lower IC50 value compared to its analogs, making it a more effective anticancer agent .
特性
CAS番号 |
174232-35-0 |
|---|---|
分子式 |
C19H20N3O2+ |
分子量 |
322.4 g/mol |
IUPAC名 |
10-[2-(4-hydroxyphenyl)ethylamino]-7-methyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol |
InChI |
InChI=1S/C19H19N3O2/c1-22-9-7-13-11-21-18-17(13)16(22)10-15(19(18)24)20-8-6-12-2-4-14(23)5-3-12/h2-5,10-11H,6-9H2,1H3,(H2,20,21,23,24)/p+1 |
InChIキー |
HSEARKUCRKWKOC-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=C2C=C(C(=C3C2=C(CC1)C=N3)O)NCCC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


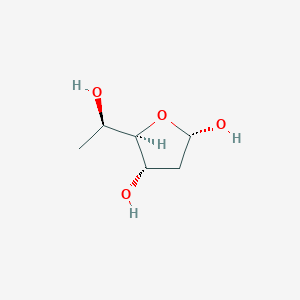
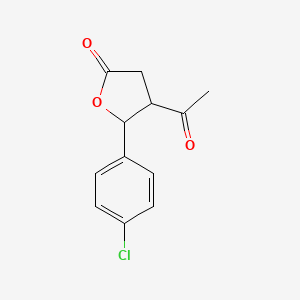
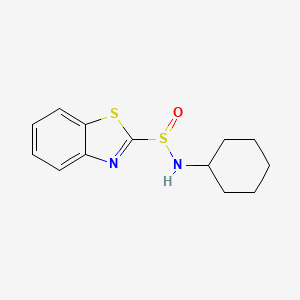
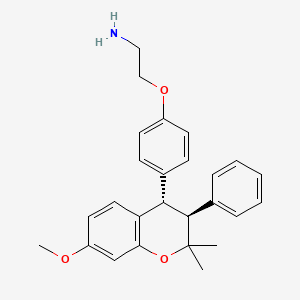


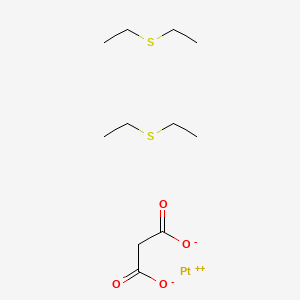
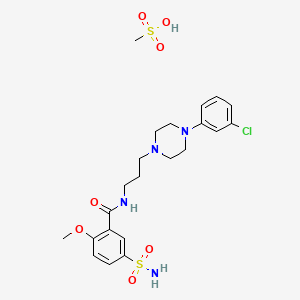
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
